molecular formula C21H34O4 B15294504 5alpha-Pregnan-3alpha,11beta,17-triol-20-one

5alpha-Pregnan-3alpha,11beta,17-triol-20-one

Cat. No.: B15294504
M. Wt: 350.5 g/mol
InChI Key: VHYUGQIWISVBRT-UFIOCQEHSA-N
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Description

5alpha-Pregnan-3alpha,11beta,17-triol-20-one is a steroidal compound with the molecular formula C21H34O4. It is a derivative of pregnane, a type of steroid nucleus, and is characterized by hydroxyl groups at the 3alpha, 11beta, and 17 positions, as well as a ketone group at the 20 position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Pregnan-3alpha,11beta,17-triol-20-one typically involves multi-step organic reactions starting from simpler steroidal precursors. One common approach is the hydroxylation of pregnane derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5alpha-Pregnan-3alpha,11beta,17-triol-20-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reduction of the ketone group at the 20 position to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Introduction of different functional groups at specific positions through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce diols.

Scientific Research Applications

5alpha-Pregnan-3alpha,11beta,17-triol-20-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.

    Biology: Investigated for its potential role in modulating biological processes, such as hormone regulation and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5alpha-Pregnan-3alpha,11beta,17-triol-20-one involves its interaction with specific molecular targets and pathways. It may act on steroid hormone receptors, modulating their activity and influencing gene expression. Additionally, it can interact with enzymes involved in steroid metabolism, affecting the synthesis and degradation of other steroidal compounds.

Comparison with Similar Compounds

Similar Compounds

    5alpha-Pregnane-3beta,11beta,21-triol-20-one: Similar structure with hydroxyl groups at different positions.

    5beta-Pregnane-3alpha,17alpha,20alpha-triol: Differing in the stereochemistry and position of hydroxyl groups.

    3beta-Hydroxy-5alpha-pregnan-20-one: Lacks the hydroxyl groups at the 11beta and 17 positions.

Uniqueness

5alpha-Pregnan-3alpha,11beta,17-triol-20-one is unique due to its specific arrangement of hydroxyl groups and ketone functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

1-[(3R,5S,8S,9S,10S,11S,13S,14S,17S)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13-18,23-25H,4-11H2,1-3H3/t13-,14+,15-,16-,17-,18+,19-,20-,21+/m0/s1

InChI Key

VHYUGQIWISVBRT-UFIOCQEHSA-N

Isomeric SMILES

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O

Origin of Product

United States

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